Trospium
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Overview
Description
Preparation Methods
Trospium chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-hydroxy-2-phenylpropionic acid with tropine in the presence of hydrochloric acid, followed by esterification with diphenylacetyl chloride . Industrial production often involves non-aqueous granulation, compression, seal coating, and semipermeable coating to create extended-release formulations .
Chemical Reactions Analysis
Trospium undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for this compound due to its stable quaternary ammonium structure.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the quaternary ammonium group.
Common Reagents and Conditions: Typical reagents include hydrochloric acid for the initial synthesis and diphenylacetyl chloride for esterification.
Major Products: The primary product is this compound chloride, which is used in its therapeutic formulations.
Scientific Research Applications
Trospium has a wide range of scientific research applications:
Chemistry: It is studied for its unique quaternary ammonium structure and its interactions with various reagents.
Biology: Research focuses on its effects on muscarinic receptors and its role in modulating bladder function.
Medicine: this compound is extensively used to treat overactive bladder symptoms.
Mechanism of Action
Trospium exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors in cholinergically innervated organs . This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to relaxation and decreased urinary urgency . The primary molecular targets are the M1, M2, and M3 subtypes of muscarinic acetylcholine receptors .
Comparison with Similar Compounds
Trospium is often compared with other antimuscarinic agents used to treat overactive bladder:
Darifenacin: Similar to this compound, darifenacin is used for OAB but has a different receptor affinity profile.
Myrbetriq (mirabegron): Unlike this compound, mirabegron is a beta-3 adrenergic agonist used for OAB, offering a different mechanism of action.
This compound’s uniqueness lies in its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier, reducing central nervous system side effects .
Properties
Molecular Formula |
C25H30NO3+ |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23? |
InChI Key |
OYYDSUSKLWTMMQ-AIZNXBIQSA-N |
SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Isomeric SMILES |
C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Appearance |
Solid powder |
Key on ui other cas no. |
47608-32-2 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trospium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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